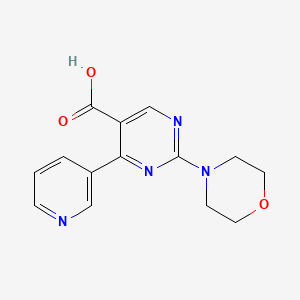
2-Morpholino-4-(3-pyridyl)-5-pyrimidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholino-4-(3-pyridyl)-5-pyrimidinecarboxylic acid, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrimidinecarboxylic acids and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Derivatives
2-Morpholino-4-(3-pyridyl)-5-pyrimidinecarboxylic acid derivatives are synthesized through various methods for applications in chemical research. For instance, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives are synthesized as important intermediates that inhibit tumor necrosis factor alpha and nitric oxide. This process involves steps like condensation reaction, chlorination, and nucleophilic substitution, yielding a total yield of 43% (Lei et al., 2017). Furthermore, a variety of non-symmetrical pyrimidines functionalized at C-4 and C-6 positions are synthesized from 4,6-dichloro-2-(4-morpholinyl)pyrimidine, showcasing the method's efficiency and versatility (Martínez et al., 2012).
Inhibitory Properties and Bioactive Compounds
The synthesized compounds demonstrate inhibitory properties and potential as bioactive compounds. 4-(Pyrimidin-4-yl)morpholines are noted for their privileged pharmacophores for PI3K and PIKKs inhibition. This inhibition is attributed to the morpholine oxygen forming the key hydrogen bonding interaction and conveying selectivity over the broader kinome. This discovery led to the creation of potent non-nitrogen containing morpholine isosteres, capable of mimicking this conformation and serving as potent selective dual inhibitors (Hobbs et al., 2019). Additionally, the reaction of 5-(arylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones with morpholine in the presence of hydrogen peroxide and catalytic amounts of sodium tungstate leads to the synthesis of specific triones, showcasing the diverse applications in medicinal chemistry (Tyrkov, 2020).
Propriétés
IUPAC Name |
2-morpholin-4-yl-4-pyridin-3-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-13(20)11-9-16-14(18-4-6-21-7-5-18)17-12(11)10-2-1-3-15-8-10/h1-3,8-9H,4-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOVAVNNEWTZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)C3=CN=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-4-(3-pyridyl)-5-pyrimidinecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

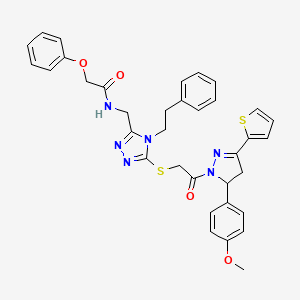
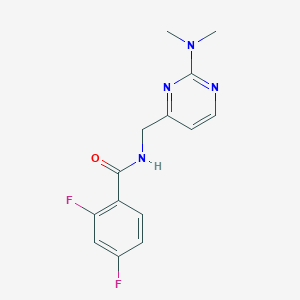
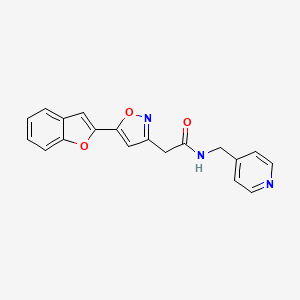

![N-(2-methoxyethyl)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2453753.png)
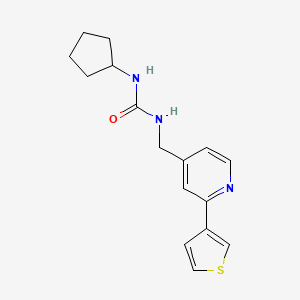
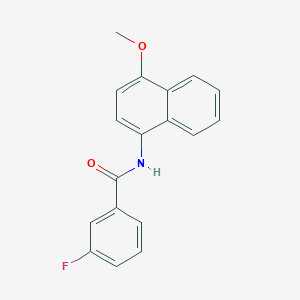
![7-acetyl-3-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2453759.png)


![1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B2453762.png)
![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2453765.png)
![8-chloro-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2453767.png)
